

3-Ethoxy-2,4-difluorobenzaldehyde chemical properties

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Compound of Interest

Compound Name:	3-Ethoxy-2,4-difluorobenzaldehyde
Cat. No.:	B1393378

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An In-Depth Technical Guide to **3-Ethoxy-2,4-difluorobenzaldehyde**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Ethoxy-2,4-difluorobenzaldehyde** (CAS No. 1017779-87-1), a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms, an electron-donating ethoxy group, and a reactive aldehyde function on the same aromatic scaffold imparts a unique reactivity profile. This document details its molecular and physicochemical properties, outlines a robust synthetic methodology, analyzes its expected spectral characteristics, and explores its potential reactivity and applications for researchers, chemists, and professionals in drug development.

Molecular and Physicochemical Properties

3-Ethoxy-2,4-difluorobenzaldehyde is a substituted aromatic aldehyde. While detailed experimental physical properties are not widely published, its fundamental molecular characteristics and computed physicochemical parameters provide essential insights for its use in research and development.

Property	Value	Source
CAS Number	1017779-87-1	[1]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[1]
Molecular Weight	186.16 g/mol	[1]
SMILES	CCOC1=C(C=CC(=C1F)C=O) F	[1]
Topological Polar Surface Area (TPSA)	26.3 Å ²	[1]
LogP (Computed)	2.176	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	3	[1]
Purity (Typical)	≥98%	[1]

Table 1: Key Molecular Identifiers and Computed Properties of **3-Ethoxy-2,4-difluorobenzaldehyde**.

Synthesis and Purification

A definitive, published synthesis for **3-Ethoxy-2,4-difluorobenzaldehyde** is not readily available in peer-reviewed literature. However, a highly plausible and efficient route can be designed based on well-established named reactions, starting from a commercially available precursor, 2,4-difluoro-3-hydroxybenzaldehyde. The key transformation is the etherification of the phenolic hydroxyl group.

Proposed Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is the method of choice for this transformation. It involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent (e.g., iodoethane or bromoethane) via an S_N2 reaction.[\[2\]](#)[\[3\]](#)

Caption: Proposed synthesis via Williamson Ether Synthesis.

Experimental Protocol (Exemplary)

This protocol is a validated, general procedure for Williamson ether synthesis on phenolic substrates and should be adapted and optimized for this specific transformation.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq).
- **Solvent and Base:** Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile as the solvent.^[4] Add a mild base such as potassium carbonate (K_2CO_3 , 1.5-2.0 eq) or, for more rigorous anhydrous conditions, sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
- **Formation of Phenoxide:** Allow the mixture to stir at room temperature (or gently heat if using K_2CO_3) for 30-60 minutes to ensure complete formation of the potassium or sodium phenoxide intermediate.
- **Alkylation:** Add iodoethane or bromoethane (1.1-1.2 eq) dropwise to the suspension. The use of a primary alkyl halide is critical to favor the S_N2 pathway and avoid E2 elimination side reactions.^[3]
- **Reaction Monitoring:** Heat the reaction mixture to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
- **Workup:** Cool the reaction to room temperature. If NaH was used, cautiously quench any excess hydride with isopropanol. Pour the reaction mixture into cold water and extract with ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **3-Ethoxy-2,4-difluorobenzaldehyde**.

Spectral Signature Analysis (Predicted)

While verified spectra for this specific molecule are not published, its spectral properties can be reliably predicted based on its structure and data from analogous compounds like 2,4-difluorobenzaldehyde.[\[5\]](#)

- ^1H NMR: The proton spectrum is expected to show distinct signals:
 - Aldehyde Proton (-CHO): A singlet around δ 10.0-10.3 ppm.
 - Aromatic Protons: Two coupled protons on the benzene ring, likely appearing as complex multiplets between δ 7.0-8.0 ppm due to H-F and H-H coupling.
 - Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm (for the -OCH₂-) and a triplet around δ 1.4-1.5 ppm (for the -CH₃), with a typical coupling constant (J) of ~7 Hz.
- ^{13}C NMR: The carbon spectrum will be characterized by:
 - Carbonyl Carbon (-CHO): A signal in the downfield region, approximately δ 185-190 ppm.
 - Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants. The carbon attached to the ethoxy group will be shielded relative to the others.
 - Ethoxy Carbons (-OCH₂CH₃): Signals around δ 64-66 ppm (-OCH₂-) and δ 14-16 ppm (-CH₃).
- ^{19}F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling.
- IR Spectroscopy: Key vibrational bands should include:
 - A strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹.
 - C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹.
 - Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
 - Strong C-F stretching bands around 1100-1300 cm⁻¹.

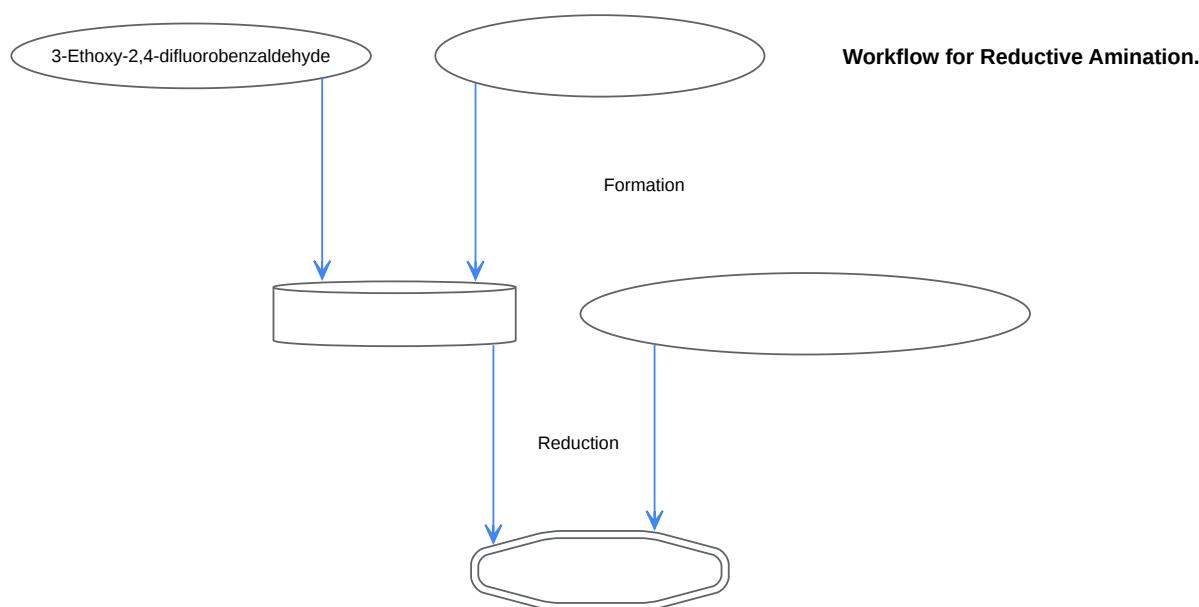
- C-O stretching for the ether linkage.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 186.16. Common fragmentation patterns would involve the loss of the aldehyde group (-CHO) and cleavage of the ethoxy group.

Chemical Reactivity and Synthetic Utility

The reactivity of **3-Ethoxy-2,4-difluorobenzaldehyde** is dictated by its three key functional components: the aldehyde, the ethoxy group, and the difluorinated aromatic ring.

- Aldehyde Group: The aldehyde is the primary site for nucleophilic attack. The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles compared to non-fluorinated benzaldehydes.^[6] It readily participates in:
 - Reductive Amination: To form secondary and tertiary amines.
 - Wittig Reaction: To generate alkenes.
 - Grignard and Organolithium Additions: To produce secondary alcohols.
 - Knoevenagel Condensation: With active methylene compounds.
- Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution ($S_{N}Ar$) due to the strong electron-withdrawing nature of the two fluorine atoms and the aldehyde group.^[6] The fluorine atom at the C4 position is particularly susceptible to displacement by strong nucleophiles (e.g., thiols, amines) under appropriate conditions. The ethoxy group at C3 is an ortho, para-director for electrophilic aromatic substitution, but the overall electron-deficient nature of the ring makes such reactions challenging.

The following workflow illustrates a typical reductive amination, a cornerstone reaction in drug discovery for introducing diversity.



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Caption: Workflow for Reductive Amination.

Safety and Handling Precautions

No specific safety data sheet (SDS) is available for **3-Ethoxy-2,4-difluorobenzaldehyde**.

However, based on data for structurally similar compounds like 3,4-difluorobenzaldehyde and 3,5-difluorobenzaldehyde, it should be handled with care.^[7]

- Potential Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed. Combustibility should be assumed, similar to other benzaldehyde derivatives.
- Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Keep away from strong oxidizing agents and strong bases.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications in Research and Drug Discovery

3-Ethoxy-2,4-difluorobenzaldehyde is a valuable building block for synthesizing more complex molecules.^[8]

- Medicinal Chemistry: Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. The presence of two fluorine atoms and an alkoxy group makes this scaffold attractive for developing novel kinase inhibitors, GPCR ligands, and other therapeutic agents. The aldehyde handle allows for the straightforward introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
- Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials due to their unique electronic properties and thermal stability.

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